Cas no 2138071-07-3 (3-(5-Chloro-2-ethylcyclohexyl)furan)

3-(5-Chloro-2-ethylcyclohexyl)furan Chemical and Physical Properties
Names and Identifiers
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- 2138071-07-3
- EN300-1157259
- 3-(5-chloro-2-ethylcyclohexyl)furan
- 3-(5-Chloro-2-ethylcyclohexyl)furan
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- Inchi: 1S/C12H17ClO/c1-2-9-3-4-11(13)7-12(9)10-5-6-14-8-10/h5-6,8-9,11-12H,2-4,7H2,1H3
- InChI Key: DZPHZLVTKCFEPJ-UHFFFAOYSA-N
- SMILES: ClC1CCC(CC)C(C2=COC=C2)C1
Computed Properties
- Exact Mass: 212.0967929g/mol
- Monoisotopic Mass: 212.0967929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.1Ų
- XLogP3: 3.9
3-(5-Chloro-2-ethylcyclohexyl)furan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157259-1.0g |
3-(5-chloro-2-ethylcyclohexyl)furan |
2138071-07-3 | 1g |
$0.0 | 2023-06-09 |
3-(5-Chloro-2-ethylcyclohexyl)furan Related Literature
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1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
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Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107
Additional information on 3-(5-Chloro-2-ethylcyclohexyl)furan
3-(5-Chloro-2-ethylcyclohexyl)furan (CAS No. 2138071-07-3): A Comprehensive Overview
3-(5-Chloro-2-ethylcyclohexyl)furan (CAS No. 2138071-07-3) is a novel organic compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structure, which combines a furan ring with a substituted cyclohexyl moiety. The presence of a chlorine atom and an ethyl group further enhances its chemical diversity and potential applications.
The synthesis of 3-(5-Chloro-2-ethylcyclohexyl)furan has been the subject of several recent studies, highlighting its importance in the development of new pharmaceuticals and materials. One notable method involves the reaction of 5-chloro-2-ethylcyclohexanone with a suitable furan derivative under specific conditions. This approach not only yields high purity products but also allows for the fine-tuning of reaction parameters to optimize yield and selectivity.
In terms of its physical properties, 3-(5-Chloro-2-ethylcyclohexyl)furan is a colorless liquid at room temperature with a molecular weight of approximately 246.76 g/mol. Its solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran makes it highly versatile for various chemical reactions and analytical techniques. The compound's stability under different conditions, including temperature and pH, has been extensively studied to ensure its reliability in both laboratory and industrial settings.
The biological activity of 3-(5-Chloro-2-ethylcyclohexyl)furan has been explored in several preclinical studies, revealing its potential as a lead compound for drug discovery. Research has shown that this compound exhibits significant activity against certain bacterial strains, making it a promising candidate for the development of new antibiotics. Additionally, preliminary studies have indicated that it may have anti-inflammatory properties, which could be beneficial in treating various inflammatory disorders.
In the realm of medicinal chemistry, 3-(5-Chloro-2-ethylcyclohexyl)furan has been investigated for its potential as a scaffold for the design of more complex molecules with enhanced therapeutic effects. The cyclohexyl moiety provides a rigid structure that can be modified to introduce additional functional groups, thereby expanding the range of biological activities that can be targeted. This flexibility is particularly valuable in the development of drugs that require high specificity and potency.
The environmental impact of 3-(5-Chloro-2-ethylcyclohexyl)furan has also been considered in recent studies. While the compound itself is not classified as hazardous, its production and use must adhere to strict environmental regulations to minimize any potential ecological risks. Researchers have developed green synthesis methods that reduce waste and energy consumption, aligning with the principles of sustainable chemistry.
In conclusion, 3-(5-Chloro-2-ethylcyclohexyl)furan (CAS No. 2138071-07-3) represents an exciting advancement in the field of organic chemistry and medicinal chemistry. Its unique structure and diverse applications make it a valuable compound for further research and development. As ongoing studies continue to uncover new properties and uses, this compound is poised to play a significant role in the advancement of pharmaceuticals and materials science.
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